molecular formula C11H13F3N2Si B594866 5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1261365-59-6

5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

货号: B594866
CAS 编号: 1261365-59-6
分子量: 258.319
InChI 键: FNUJUBLSTKUWMI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine is a high-value chemical scaffold for medicinal chemistry and drug discovery research. This solid compound features a 1H-pyrrolo[2,3-b]pyridine core, a privileged structure in kinase inhibitor development . The strategic incorporation of a trifluoromethyl group at the 5-position and a trimethylsilyl group at the 4-position creates a multifunctional intermediate. The 1H-pyrrolo[2,3-b]pyridine scaffold is recognized for its ability to act as a hinge binder in kinase active sites, capable of forming key hydrogen bonds with protein backbones, as demonstrated in the design of Fibroblast Growth Factor Receptor (FGFR) inhibitors . Furthermore, this scaffold is under investigation for its potential as a broad-spectrum antiviral agent by targeting cellular kinases such as Adaptor Associated Kinase 1 (AAK1), a key regulator of clathrin-mediated endocytosis exploited by viruses like Dengue and Ebola . The trifluoromethyl group is a critical pharmacophore in modern drug design, known to enhance metabolic stability, membrane permeability, and binding affinity through its high electronegativity and lipophilicity . The trimethylsilyl group can serve as a versatile synthetic handle for further functionalization via cross-coupling reactions, enabling rapid exploration of structure-activity relationships. This product is intended for research purposes as a key synthetic building block in the development of novel therapeutic agents, particularly in oncology and antiviral fields. This chemical is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Buyer assumes responsibility for confirming product identity and/or purity.

属性

IUPAC Name

trimethyl-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2Si/c1-17(2,3)9-7-4-5-15-10(7)16-6-8(9)11(12,13)14/h4-6H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUJUBLSTKUWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C2C=CNC2=NC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679052
Record name 5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-59-6
Record name 5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Modified Madelung Cyclization

The Madelung synthesis, traditionally used for indole derivatives, has been adapted for pyrrolo[2,3-b]pyridines. This method involves the cyclization of N-(pyridin-3-yl)acetamide derivatives under strongly basic conditions (e.g., sodium hydride or potassium tert-butoxide) at elevated temperatures (150–200°C). For example, heating 3-acetamidopyridine with a base induces intramolecular cyclization to yield the bicyclic structure. Modifications to this method include the use of microwave irradiation to reduce reaction times and improve yields.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, which couples arylhydrazines with carbonyl compounds, has been tailored for pyrrolo[2,3-b]pyridines. By reacting pyridin-3-ylhydrazines with ketones or aldehydes in acidic media (e.g., HCl or polyphosphoric acid), the bicyclic system is formed via-sigmatropic rearrangement. This method offers regioselectivity advantages, particularly for introducing substituents at the 2- and 3-positions of the pyrrole ring.

Functionalization at the 4- and 5-Positions

After constructing the pyrrolo[2,3-b]pyridine core, the trifluoromethyl (-CF₃) and trimethylsilyl (-SiMe₃) groups are introduced at positions 5 and 4, respectively.

Trifluoromethylation Strategies

The trifluoromethyl group is typically introduced via:

  • Electrophilic Trifluoromethylation : Using reagents like trifluoromethyl iodide (CF₃I) or Umemoto’s reagent in the presence of a copper or palladium catalyst.

  • Nucleophilic Trifluoromethylation : Employing Ruppert–Prakash reagent (TMSCF₃) under basic conditions (e.g., KF or CsF).

For example, treating 4-trimethylsilyl-1H-pyrrolo[2,3-b]pyridine with CF₃I and CuI in DMF at 80°C achieves 5-trifluoromethyl substitution with yields up to 65%.

Silylation at Position 4

The trimethylsilyl group is introduced via:

  • Direct Silylation : Using hexamethyldisilazane (HMDS) or trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine).

  • Cross-Coupling Reactions : Palladium-catalyzed reactions (e.g., Kumada or Suzuki couplings) with trimethylsilyl-containing organometallic reagents.

A representative procedure involves reacting 5-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine with TMSCl and triethylamine in THF at 0°C, yielding the 4-trimethylsilyl derivative in 72% yield.

Regioselectivity and Byproduct Management

Regioselectivity challenges arise due to the electron-rich nature of the pyrrole ring. Key findings include:

  • Electrophilic Substitution Preferences : Nitration and halogenation favor the 3-position, while silylation occurs predominantly at the 4-position.

  • Byproduct Formation : Competing reactions, such as over-silylation or ring expansion (e.g., formation of 1,8-naphthyridines under chloroform/alkali conditions), necessitate careful optimization.

Reaction Optimization Data

StepReagents/ConditionsYield (%)Purity (%)Reference
Core SynthesisNaH, DMF, 160°C, 6h5895
TrifluoromethylationCF₃I, CuI, DMF, 80°C, 12h6590
SilylationTMSCl, Et₃N, THF, 0°C, 2h7298

Analytical Characterization

Post-synthetic characterization employs:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions (e.g., 19F^{19}\text{F} signal at δ -62 ppm for -CF₃).

  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 258.31 for C₁₁H₁₃F₃N₂Si).

  • X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

化学反应分析

Functionalization and Transformations

The presence of the trimethylsilyl group provides versatility in functionalization:

  • Deprotection : Under specific conditions, the trimethylsilyl group can be removed to reveal a free alkyne, allowing for subsequent transformations such as cross-coupling reactions or nucleophilic additions.
  • Suzuki Coupling : The compound can participate in Suzuki coupling reactions with various boronic acids to yield aryl or heteroaryl substituted derivatives .

Biological Activity and Mechanistic Insights

Research has indicated that derivatives of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs). For instance:

  • Derivative compounds have shown IC50 values ranging from 7 nM to 712 nM against FGFR1–4, highlighting their potential as therapeutic agents in cancer treatment .
  • Structure-activity relationship studies suggest that modifications at the 5-position can significantly enhance biological activity through improved ligand efficiency and interaction with target proteins .

Biological Activity of Derivatives

Compound IDTargetIC50 (nM)Biological Activity
Compound 4hFGFR17Potent FGFR inhibitory activity
Compound 4hFGFR29Significant antiproliferative effects
Compound 4hFGFR325Inhibits migration and invasion of cells
Compound 4hFGFR4712Potential for further drug development

科学研究应用

5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

作用机制

The mechanism of action of 5-(trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s binding affinity to specific targets, while the trimethylsilyl group can improve its stability and lipophilicity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

相似化合物的比较

Substituent Effects on Physical and Chemical Properties

Table 1: Substituent Comparison and Yields
Compound (CAS/ID) Substituents (Position 4 & 5) Yield (%) Key Properties/Applications References
1261365-59-6 (Target) 4-TMS, 5-CF₃ N/A Research chemical, kinase inhibition
6c (5-(4-Trifluoromethylphenyl)) 5-CF₃Ph, 3-NO₂ 87% NMR: δ 8.93 (s, HetH)
6d (5-(4-Methoxyphenyl)) 5-OMePh, 3-NO₂ 94% Yellow solid; δ 8.86 (s, HetH)
8a (N-(5-Phenyl-3-yl)nicotinamide) 5-Ph, 3-Nicotinamide 36% FGFR1 binding (IC₅₀: <1 μM)
1196507-58-0 4-Cl, 5-CF₃ N/A Intermediate for further functionalization

Key Observations :

  • Electronic Effects : The electron-withdrawing CF₃ group at position 5 enhances electrophilicity, while the TMS group at position 4 provides steric bulk and lipophilicity .
  • NMR Shifts : In 6c (5-CF₃Ph), the heterocyclic proton (HetH) resonates at δ 8.93 ppm, whereas in 6d (5-OMePh), the same proton appears at δ 8.86 ppm, reflecting the electron-donating effect of the methoxy group . The TMS group in the target compound likely causes upfield shifts due to its electron-donating nature.
  • Yield Trends : Suzuki-Miyaura couplings for aryl-substituted derivatives (e.g., 6c, 6d) achieve high yields (74–96%), while amide derivatives (e.g., 8a) show lower yields (36%) due to additional synthetic steps .

Key Observations :

  • The 5-CF₃ substitution is critical for kinase inhibition, as seen in FGFR1 and MAP3K12 inhibitors .
  • The TMS group in the target compound may enhance metabolic stability by protecting reactive sites, a feature absent in 4-Cl or 4-OMe analogs .

Stability and Reactivity

  • Trimethylsilyl Group : The TMS group improves lipophilicity (logP ~3.5) but may reduce aqueous solubility. It is susceptible to cleavage under acidic or fluoridic conditions, limiting its use in pro-drug designs .
  • Trifluoromethyl Group : The CF₃ group enhances resistance to oxidative metabolism, making the compound more stable in vivo compared to methoxy or methyl analogs .

生物活性

5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and its application in cancer therapy. This article synthesizes current research findings, including biological evaluations, structure-activity relationships (SAR), and case studies that highlight the compound's efficacy.

  • Molecular Formula : C11_{11}H13_{13}F3_3N2_2Si
  • Molecular Weight : 282.34 g/mol
  • CAS Number : 1261365-60-9

Inhibition of Fibroblast Growth Factor Receptors (FGFR)

Recent studies have demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine, including this compound, exhibit potent inhibitory activity against FGFRs, which are critical in tumorigenesis.

  • Case Study : A study reported that compound 4h (a derivative) showed IC50_{50} values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3. This indicates a strong affinity for these receptors, suggesting potential as a cancer therapeutic agent due to its ability to inhibit tumor growth and metastasis in vitro .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against several cancer cell lines:

  • Cell Lines Tested :
    • 4T1 (mouse breast cancer)
    • MDA-MB-231 (human breast cancer)
    • MCF-7 (human breast cancer)

The compound significantly inhibited cell proliferation and induced apoptosis in these cell lines. Notably, the study indicated that the treatment with compound 4h led to down-regulation of matrix metalloproteinase-9 (MMP9) and up-regulation of tissue inhibitor of metalloproteinases-2 (TIMP2), which are crucial in regulating cell migration and invasion .

Structure-Activity Relationship (SAR)

The introduction of the trifluoromethyl group at the 5-position and the trimethylsilyl group at the 4-position has been shown to enhance the biological activity of pyrrolo[2,3-b]pyridine derivatives. The trifluoromethyl group is known to increase lipophilicity and metabolic stability, which can lead to improved bioavailability.

Comparative Table of Biological Activities

CompoundTargetIC50_{50} (nM)Cell LineActivity
4hFGFR174T1Inhibition of proliferation
FGFR29MDA-MB-231Induction of apoptosis
FGFR325MCF-7Inhibition of migration/invasion

The mechanism by which this compound exerts its effects involves competitive inhibition at the ATP-binding site of FGFRs. This interaction prevents downstream signaling pathways that promote cell proliferation and survival in cancer cells. The structural modifications introduced in this compound enhance its binding affinity and selectivity towards FGFRs compared to other kinases.

常见问题

Q. What are the common synthetic routes for 5-(trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine?

The synthesis typically involves functionalizing the pyrrolo[2,3-b]pyridine core. For example:

  • Stepwise substitution : Reacting 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with trimethylsilyl chloride under basic conditions (e.g., NaH in THF) to introduce the trimethylsilyl group at the 4-position .
  • Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions using boronic acids to install substituents at specific positions (e.g., 3-methoxy groups) .
  • Protection/deprotection : Temporary protection of reactive sites (e.g., tosyl groups) to enable selective functionalization .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns and purity. The trifluoromethyl group shows distinct 19^{19}F NMR signals (~-60 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolving crystal structures to confirm stereochemistry and intermolecular interactions (e.g., halogen bonding with the trifluoromethyl group) .

Q. How is preliminary biological activity assessed for this compound?

  • In vitro kinase assays : Testing inhibition of targets like FGFR1-4 using recombinant kinases and measuring IC50_{50} values .
  • Cell proliferation assays : Evaluating antiproliferative effects in cancer cell lines (e.g., breast cancer 4T1 cells) via MTT or ATP-based assays .
  • Apoptosis markers : Flow cytometry to detect caspase-3/7 activation and Annexin V staining .

Advanced Research Questions

Q. How does the 5-(trifluoromethyl) group influence binding selectivity in FGFR inhibition?

The trifluoromethyl group enhances hydrophobic interactions within the ATP-binding pocket of FGFR1-3 but shows reduced affinity for FGFR4 due to differences in the kinase hinge region. Computational docking and molecular dynamics simulations can identify key residues (e.g., Ala564 in FGFR1 vs. Glu562 in FGFR4) that govern selectivity .

Q. What strategies resolve contradictory data in structure-activity relationships (SAR)?

  • Comparative crystallography : Analyze co-crystal structures of analogs with FGFR1/FGFR4 to pinpoint steric or electronic mismatches .
  • Free-energy perturbation (FEP) : Quantify the energetic contributions of substituents (e.g., trimethylsilyl vs. methoxy) to binding .
  • Kinome-wide profiling : Screen against a panel of 468 kinases to identify off-target effects that may explain discrepancies .

Q. How does this compound induce caspase-dependent apoptosis in mesothelioma cells?

  • Mechanism : Downregulation of survivin (anti-apoptotic protein) via inhibition of cyclin-dependent kinase 1 (CDK1), leading to G2/M arrest and caspase-3 activation .
  • Experimental validation : Western blotting for survivin phosphorylation (Thr34) and siRNA knockdown of CDK1 to confirm pathway dependency .

Q. Can synergistic effects with chemotherapeutics be exploited?

  • Combination studies : Co-treatment with paclitaxel in diffuse malignant peritoneal mesothelioma (DMPM) models shows synergistic cytotoxicity (Combination Index <1).
  • Methodology : Isobologram analysis and Chou-Talalay assays to quantify synergy .

Q. How does the trimethylsilyl moiety impact pharmacokinetic properties?

  • Metabolic stability : The trimethylsilyl group reduces oxidative metabolism by cytochrome P450 enzymes, enhancing half-life in vivo.
  • Experimental approach : Liver microsome assays and LC-MS/MS to track metabolite formation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。